Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Esterification: The carboxyl group on the thiophene ring is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in protein active sites, while the carbonyl and ester groups can form hydrogen bonds, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the 2-methoxyphenyl group, making it less complex but still useful in similar applications.
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Contains a methyl group instead of a phenyl group, altering its chemical properties and reactivity.
Uniqueness
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 2-methoxyphenyl group enhances its ability to participate in hydrogen bonding and π-π interactions, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H19NO4S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO4S/c1-3-26-21(24)18-16(14-9-5-4-6-10-14)13-27-20(18)22-19(23)15-11-7-8-12-17(15)25-2/h4-13H,3H2,1-2H3,(H,22,23) |
InChI Key |
RNJXOTVZQLOACR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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